Home > Products > Screening Compounds P123027 > 6-methyldihydro-(6H)-pterin
6-methyldihydro-(6H)-pterin -

6-methyldihydro-(6H)-pterin

Catalog Number: EVT-13913377
CAS Number:
Molecular Formula: C7H9N5O
Molecular Weight: 179.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Methyldihydro-(6H)-pterin is a pteridine derivative characterized by its unique bicyclic structure, which is significant in various biochemical processes. Pteridines are a class of heterocyclic compounds that play crucial roles in biological systems, particularly as precursors to important coenzymes and as intermediates in the metabolism of nucleic acids and amino acids. This compound is of particular interest due to its involvement in the biosynthesis of folate and other related compounds.

Source

6-Methyldihydro-(6H)-pterin can be derived from natural sources, particularly in organisms that synthesize folate. It is also synthesized in laboratories for research purposes, where it serves as a model compound for studying pteridine metabolism and enzymatic reactions.

Classification

This compound falls under the category of pteridine derivatives, which are known for their fluorescent properties and structural similarity to purines. Pteridines are classified based on their functional groups and substituents, with 6-methyldihydro-(6H)-pterin being a specific member due to its methyl group at the 6-position.

Synthesis Analysis

Methods

The synthesis of 6-methyldihydro-(6H)-pterin can be achieved through various chemical pathways. Common methods include:

  1. Condensation Reactions: Utilizing starting materials such as aminopyrimidines and aldehydes or ketones.
  2. Reduction Reactions: Reducing pterin derivatives using reducing agents like lithium aluminum hydride or sodium borohydride to obtain the dihydro form.
  3. Microwave-Assisted Synthesis: This modern technique allows for rapid reactions under controlled conditions, enhancing yield and purity.

Technical Details

The synthesis often involves multiple steps, including protection and deprotection of functional groups to ensure selectivity during reactions. For instance, the use of protecting groups can help in achieving specific substitutions at the desired positions on the pteridine ring.

Molecular Structure Analysis

Structure

The molecular structure of 6-methyldihydro-(6H)-pterin features a bicyclic framework consisting of a pyrimidine and a pyrazine ring fused together. The methyl group at the 6-position contributes to its unique properties.

Chemical Reactions Analysis

Reactions

6-Methyldihydro-(6H)-pterin participates in several chemical reactions, particularly those involving:

  1. Methylation: The introduction of additional methyl groups can modify its reactivity and biological activity.
  2. Oxidation: Under certain conditions, it can be oxidized to form more complex pteridine derivatives.
  3. Condensation Reactions: It can react with various amines or alcohols to form derivatives useful in medicinal chemistry.

Technical Details

These reactions typically require specific conditions such as temperature control, solvent choice, and sometimes catalysts to enhance reaction rates or selectivity.

Mechanism of Action

Process

The mechanism by which 6-methyldihydro-(6H)-pterin exerts its biological effects primarily involves its role as a precursor in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and repair. The transformation involves:

  1. Enzymatic Conversion: Enzymes such as dihydrofolate reductase catalyze the reduction of folate derivatives.
  2. Cofactor Interaction: It acts as a cofactor in various enzymatic reactions that are critical for cellular metabolism.

Data

Studies have shown that modifications to the pteridine ring can significantly affect enzyme affinity and activity, highlighting the importance of structural integrity for biological function.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Solubility: Soluble in water and organic solvents like ethanol, indicating good bioavailability.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of pteridine derivatives, participating in nucleophilic substitutions and electrophilic additions.
Applications

Scientific Uses

6-Methyldihydro-(6H)-pterin is utilized in various scientific fields:

  1. Biochemistry: As a model compound for studying pteridine metabolism.
  2. Pharmacology: Investigated for potential therapeutic applications due to its role in folate metabolism.
  3. Synthetic Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.
Biosynthesis and Metabolic Integration of 6-Methyldihydro-(6H)-Pterin

Enzymatic Pathways in Tetrahydrobiopterin Biosynthesis and Recycling

6-Methyldihydro-(6H)-pterin (6-MDHP) is a specialized dihydropterin derivative intricately linked to the biosynthesis and regeneration of the essential cofactor tetrahydrobiopterin (BH₄). BH₄ biosynthesis initiates with GTP cyclohydrolase I (GTPCH), which catalyzes the conversion of guanosine triphosphate (GTP) into 7,8-dihydroneopterin triphosphate (NH₂TP). This represents the committed and rate-limiting step in the pathway [2] [10]. Subsequently, 6-pyruvoyl-tetrahydropterin synthase (PTPS) mediates the rearrangement of NH₂TP to form 6-pyruvoyl-tetrahydropterin—a direct precursor to BH₄. Sepiapterin reductase (SPR) then performs an NADPH-dependent reduction to yield biologically active BH₄ [10].

6-MDHP arises primarily during BH₄ recycling, particularly following its enzymatic consumption. BH₄ acts as a stoichiometric reductant for aromatic amino acid hydroxylases (AAHs) like phenylalanine-4-hydroxylase (PAH). During catalysis, BH₄ is oxidized to the unstable intermediate pterin-4a-carbinolamine. Pterin-4a-carbinolamine dehydratase (PCD) rapidly converts this intermediate to quinonoid-dihydrobiopterin (qBH₂). Without efficient recycling, qBH₂ non-enzymatically isomerizes to 7,8-dihydrobiopterin (BH₂), including its 6-methyl derivative, 6-MDHP [4] [7] [10]. Dihydropteridine reductase (DHPR) utilizes NADH to reduce qBH₂ directly back to BH₄, thereby minimizing non-productive isomerization to dihydropterins like 6-MDHP. Consequently, elevated 6-MDHP levels serve as a biochemical indicator of impaired BH₄ recycling flux, often observed in genetic deficiencies of DHPR or PCD [10].

Table 1: Key Enzymes in BH₄ Biosynthesis, Recycling, and Association with 6-MDHP

EnzymeAbbreviationReaction CatalyzedRelationship to 6-MDHP
GTP Cyclohydrolase IGTPCHGTP → Dihydroneopterin triphosphate (NH₂TP)Rate-limiting step in BH₄ synthesis; deficiency reduces BH₄/6-MDHP pools
6-Pyruvoyl-TH₄ SynthasePTPSNH₂TP → 6-Pyruvoyl-tetrahydropterinCatalyzes precursor formation for BH₄ synthesis
Sepiapterin ReductaseSPR6-Pyruvoyl-tetrahydropterin → BH₄ (NADPH-dependent)Final step in de novo BH₄ biosynthesis
Pterin-4a-Carbinolamine DehydratasePCD4a-OH-BH₄ → Quinonoid-dihydrobiopterin (qBH₂)Prevents qBH₂ isomerization to 6-MDHP/BH₂
Dihydropteridine ReductaseDHPRqBH₂ → BH₄ (NADH-dependent)Directly reduces qBH₂ to BH₄, minimizing 6-MDHP formation

Role in Cofactor Salvage and Recycling Mechanisms

While the de novo BH₄ synthesis pathway is predominant in most tissues, salvage pathways provide critical redundancy, particularly in neuronal environments. 6-MDHP participates in these salvage mechanisms alongside other dihydropterins like sepiapterin. Salvage involves two principal enzymatic routes:

  • Reduction by Dihydrofolate Reductase (DHFR): DHFR, primarily recognized for its role in folate metabolism, can reduce dihydropterins, including BH₂ and potentially 6-MDHP, back to their tetrahydro forms. This activity is significant in peripheral tissues but is less efficient in the central nervous system due to lower DHFR expression [2] [10].
  • Reduction via Carbonyl Reductases/Sepiapterin Reductase (SPR): SPR, the final enzyme in de novo BH₄ synthesis, also demonstrates activity towards dihydropterins like sepiapterin. While 6-MDHP lacks the carbonyl group characteristic of sepiapterin, its structural similarity suggests potential, albeit likely lower affinity, interactions with these reductases. Efficient enzymatic reduction of dihydropterins competes with their tendency to undergo further oxidation to fully oxidized pterins (e.g., biopterin), which are metabolically inert and excreted [4] [10].

Therefore, the cellular concentration of 6-MDHP reflects a dynamic balance:

  • Production: Non-enzymatic isomerization of qBH₂ following AAH catalysis, especially under conditions of PCD or DHPR dysfunction.
  • Utilization/Salvage: Potential, albeit often inefficient, enzymatic reduction back towards the BH₄ pool via DHFR or carbonyl reductases.
  • Loss: Oxidation to fully oxidized pterins, detectable in body fluids like cerebrospinal fluid (CSF) and serving as biomarkers for BH₄ recycling defects [10].

Metabolic Cross-Talk with Folate and Monoamine Neurotransmitter Pathways

6-MDHP exists within a complex metabolic network, exhibiting significant interplay with folate metabolism and monoamine neurotransmitter synthesis:

  • Folate-Pterin Interdependence: Both folate and BH₄ pathways share the precursor GTP and involve pterin-containing structures. Crucially, DHFR plays a dual role: it is essential for reducing dihydrofolate to tetrahydrofolate (THF) in folate metabolism and participates in the salvage reduction of dihydropterins like BH₂ (and potentially 6-MDHP) back to BH₄. Competition for DHFR can occur, particularly under conditions of high demand, such as rapid cell proliferation requiring folate-dependent nucleotide synthesis. This competition can theoretically limit BH₄ salvage, contributing to decreased BH₄ bioavailability for neurotransmitter synthesis. Conversely, impaired BH₄ synthesis or recycling elevates dihydropterins like 6-MDHP, potentially impacting DHFR availability for folate cycling [3] [6] [8].

  • Impact on Monoamine Neurotransmitter Synthesis: BH₄ is an indispensable cofactor for tyrosine hydroxylase (TH) and tryptophan hydroxylase (TPH), the rate-limiting enzymes in the biosynthesis of catecholamines (dopamine, norepinephrine, epinephrine) and serotonin, respectively. Impaired BH₄ recycling, signified by the accumulation of 6-MDHP and other dihydropterins, directly reduces the availability of active BH₄ cofactor. This deficiency leads to decreased hydroxylase activity, resulting in low levels of monoamine neurotransmitters (e.g., dopamine, serotonin) and their metabolites (e.g., homovanillic acid (HVA), 5-hydroxyindoleacetic acid (5-HIAA)) in the central nervous system. These neurotransmitter deficiencies manifest clinically as neurological disorders, including movement abnormalities (dystonia, parkinsonism), autonomic dysfunction, and developmental delays. Analysis of pterins (including 6-MDHP and oxidized biopterin) alongside HVA and 5-HIAA in cerebrospinal fluid (CSF) is a cornerstone for diagnosing inborn errors of BH₄ metabolism [10].

  • Regulation by Methylation Status: The methylation cycle, central to generating S-adenosylmethionine (SAM), intersects with pterin metabolism. SAM is both an allosteric inhibitor of methylenetetrahydrofolate reductase (MTHFR), modulating 5-methyl-THF production for homocysteine remethylation, and a potent inhibitor of BHMT. While BHMT primarily uses betaine to remethylate homocysteine in the liver, its inhibition by SAM influences methionine availability. Methionine is the precursor for SAM synthesis. Altered SAM levels can indirectly influence the methylation potential required for various cellular processes, potentially impacting the expression or activity of enzymes within the pterin pathways. Homocysteine accumulation, often associated with folate/B-vitamin deficiencies or MTHFR polymorphisms, may also exert indirect effects on cellular redox balance, potentially influencing pterin stability [3] [8].

Table 2: Metabolic Interconnections of 6-MDHP with Folate and Neurotransmitter Pathways

Metabolic PathwayKey Intersection Points with Pterin (6-MDHP/BH₄) MetabolismFunctional Consequence of Dysregulation
Folate CycleShared precursor (GTP); Shared enzyme DHFR (Reduction of DHF & BH₂/6-MDHP)Competition for DHFR limits BH₄ salvage or folate reduction; Altered 1C metabolism
Methylation Cycle (SAM)SAM inhibits MTHFR & BHMT; SAM-dependent methylation of proteins/DNA/RNAAltered SAM/SAH ratio impacts enzyme activity/gene expression; Indirect effects on pterin enzyme expression
Catecholamine SynthesisBH₄ cofactor required for Tyrosine Hydroxylase (TH) → Dopamine production6-MDHP accumulation indicates BH₄ deficiency → Low Dopamine/NE/Epi → Neurological symptoms
Serotonin SynthesisBH₄ cofactor required for Tryptophan Hydroxylase (TPH) → Serotonin production6-MDHP accumulation indicates BH₄ deficiency → Low Serotonin → Neurological symptoms
Homocysteine MetabolismBH₄-dependent pathways influence flux; Redox effects of homocysteineHyperhomocysteinemia may exacerbate oxidative stress → Pterin oxidation

Properties

Product Name

6-methyldihydro-(6H)-pterin

IUPAC Name

2-amino-6-methyl-6,7-dihydro-3H-pteridin-4-one

Molecular Formula

C7H9N5O

Molecular Weight

179.18 g/mol

InChI

InChI=1S/C7H9N5O/c1-3-2-9-5-4(10-3)6(13)12-7(8)11-5/h3H,2H2,1H3,(H3,8,9,11,12,13)

InChI Key

QARNTSWBYSPKTL-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C2C(=N1)C(=O)NC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.